
7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds found in many organisms. They are part of DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a purine core (a type of nitrogen-containing heterocycle), with various alkyl and alkenyl groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine core and the various substituents. The purine core is aromatic and thus relatively stable, but the alkyl and alkenyl groups could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the purine core might confer some degree of polarity and the ability to participate in hydrogen bonding .科学的研究の応用
Synthesis and Chemical Properties
Research in synthetic chemistry has led to the development of various methodologies for creating purine analogs, which are crucial in the field of medicinal chemistry and drug development. For example, the synthesis of disubstituted 1-benzylimidazoles as important precursors for purine analogs highlights a method for constructing complex molecules that could be related to the synthesis of 7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione. These methods involve cyclization reactions and modifications to introduce different substituents, potentially applicable to synthesizing the specified compound (Alves, Proença, & Booth, 1994).
Potential Applications in Drug Discovery
The structural modification of purine bases and their analogs plays a significant role in discovering new therapeutic agents. Studies have shown that modifications in the purine scaffold can lead to compounds with varied biological activities, including antiviral, antimicrobial, and anticancer properties. For instance, the synthesis and evaluation of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides have provided insights into the development of compounds with significant cytotoxic activity against certain cancer cell lines, indicating the potential of purine analogs in chemotherapy (Nauš et al., 2014).
Chemical Modifications and Reactivity
The chemical reactivity of purine analogs, including alkylation and sulfanylation, is critical for creating compounds with specific biological activities. Research on new reaction modes and the synthesis of derivatives by reacting with different nucleophiles demonstrates the versatility of purine frameworks in producing a wide range of biologically active molecules. Such studies underscore the importance of chemical modifications in designing compounds with desired properties and activities, which could be applicable to modifying this compound for specific scientific applications (Vitta et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-4-6-7-17-9-10(14-13(17)20-8-5-2)16(3)12(19)15-11(9)18/h5H,2,4,6-8H2,1,3H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIOEMOEPZBVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
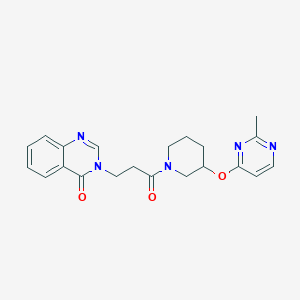
![methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate](/img/structure/B2850352.png)

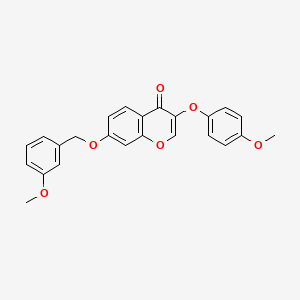
![6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one](/img/structure/B2850355.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2850358.png)
![7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2850360.png)
![1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2850361.png)
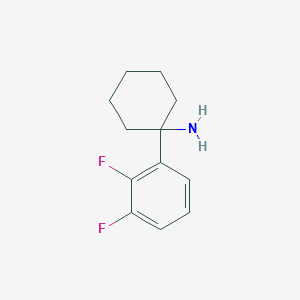
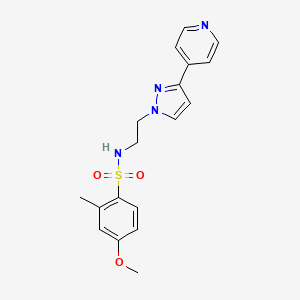
![N-(1-cyanocyclopentyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2850367.png)
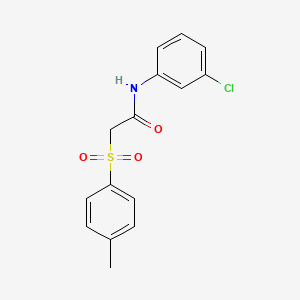
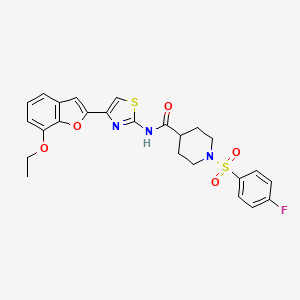
![2-Amino-4-(3-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2850371.png)
